molecular formula C8H15ClO B14228411 8-Chlorooct-2-en-1-ol CAS No. 827321-85-7

8-Chlorooct-2-en-1-ol

Cat. No.: B14228411
CAS No.: 827321-85-7
M. Wt: 162.66 g/mol
InChI Key: CBZVFPOPHWLPAK-UHFFFAOYSA-N
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Description

8-Chlorooct-2-en-1-ol is an organic compound with the molecular formula C8H15ClO. It is a chlorinated alcohol, specifically a primary allylic alcohol, characterized by the presence of a chlorine atom on the eighth carbon of an octene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorooct-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-1-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chlorooct-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 8-chlorooctane-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

8-Chlorooct-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Chlorooct-2-en-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding aldehydes or ketones. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

    8-Chloro-1-octanol: Similar structure but lacks the double bond present in 8-Chlorooct-2-en-1-ol.

    Oct-2-en-1-ol: Similar structure but lacks the chlorine atom.

    8-Bromo-1-octanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

827321-85-7

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

8-chlorooct-2-en-1-ol

InChI

InChI=1S/C8H15ClO/c9-7-5-3-1-2-4-6-8-10/h4,6,10H,1-3,5,7-8H2

InChI Key

CBZVFPOPHWLPAK-UHFFFAOYSA-N

Canonical SMILES

C(CCC=CCO)CCCl

Origin of Product

United States

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